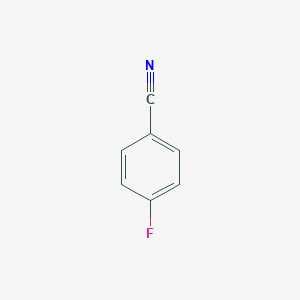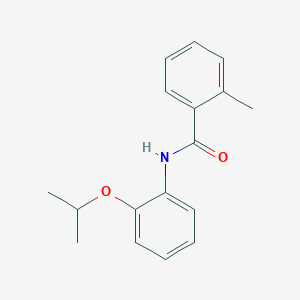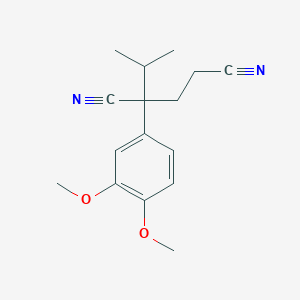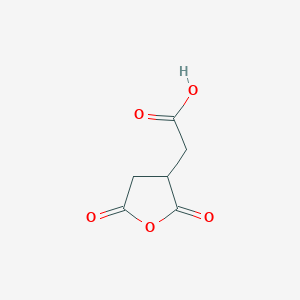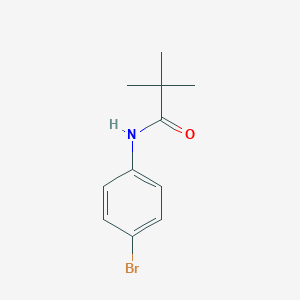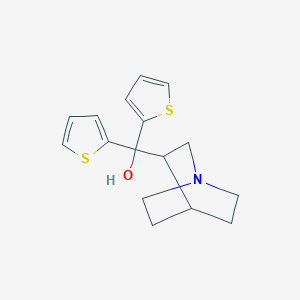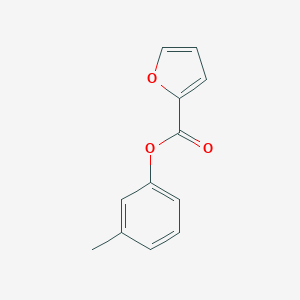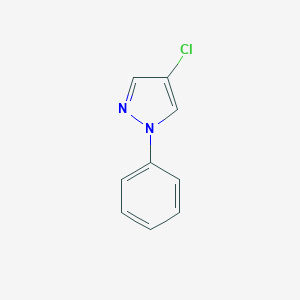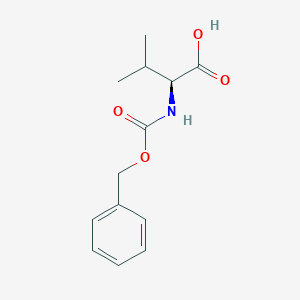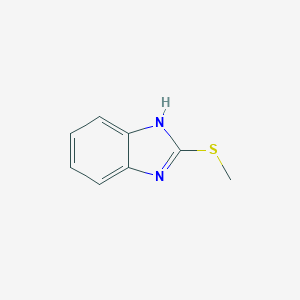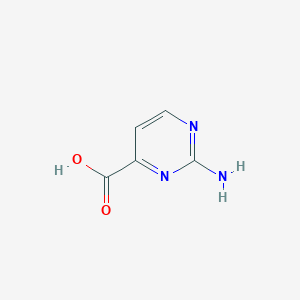
2,4-Furandicarboxylic acid
Descripción general
Descripción
2,4-Furandicarboxylic acid (FDCA) is a compound with the molecular formula C6H4O5 . It has an average mass of 156.093 Da and a monoisotopic mass of 156.005875 Da . FDCA has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
Synthesis Analysis
The synthesis of FDCA has been explored through various methods including chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis . Biocatalysis is a promising approach with advantages that include mild reaction conditions, lower cost, higher selectivity, and environmental friendliness . The synthesis of FDCA starting from furoic acid and CO2 using different catalytic and stoichiometric processes has been reported .
Molecular Structure Analysis
The molecular structure of FDCA consists of a furan ring with carboxylic acid groups at the 2 and 4 positions . The exact structure can be represented by the InChI string: InChI=1S/C6H4O5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving FDCA have been studied extensively. For instance, the electrocatalytic synthesis of FDCA from 5-hydroxymethylfurfural (HMF) has been explored, which involves the oxidation of HMF under appropriate potential and ambient temperature . Other studies have focused on the conversion of furoic acid into FDCA through carboxylation reactions .
Physical And Chemical Properties Analysis
FDCA has a density of 1.6±0.1 g/cm3, a boiling point of 416.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 32.4±0.3 cm3, a polar surface area of 88 Å2, and a molar volume of 97.3±3.0 cm3 .
Aplicaciones Científicas De Investigación
FDCA as a Bio-based Platform Chemical: FDCA is a promising bio-based platform chemical that may serve as a 'green' substitute for terephthalate in polyesters. It can be efficiently produced from 5-(hydroxymethyl)furfural (HMF) through biotransformation, with high yields and purity, using whole-cell biocatalysts (Koopman, Wierckx, de Winde, & Ruijssenaars, 2010).
Biocatalytic Production Methods: There are various catalytic methods for FDCA synthesis, including chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis. Biocatalysis offers advantages like mild reaction conditions, lower cost, higher selectivity, and environmental friendliness. Recent advances focus on the synthesis of FDCA from HMF and other chemicals (Yuan et al., 2019).
Copolyester Synthesis and Degradability: FDCA is used in polymer synthesis to prepare renewable-based counterparts to petrochemical polyesters. Studies have explored the degradability of furandicarboxylate-derived copolyesters, combining FDCA with other components like poly(lactic acid) (PLA), to improve biodegradability (Matos et al., 2014).
Catalytic Production from Lignocellulosic Biomass: FDCA can be synthesized from lignocellulosic biomass or related downstream products like glucose and HMF. This process is catalyzed by various oxidation catalysts, offering a pathway for biomass-based polyester production (Zhang et al., 2015).
Electrochemical Oxidation Methods: The electrochemical oxidation of HMF to FDCA using copper-based catalytic anodes is an efficient approach. This process benefits from the availability of a wide potential window, enabling high Faradaic efficiencies for FDCA production (Nam, Taitt, & Choi, 2018).
Polyester Synthesis and Properties: Different isomers of FDCA, including 2,4-FDCA, have been applied in polyester synthesis. These polymers exhibit varying thermal stability, glass-transition temperatures, and crystallinity, influencing their potential applications (Thiyagarajan et al., 2014).
Safety And Hazards
Direcciones Futuras
FDCA has been recognized as a promising bio-based building block for the production of sustainable polymers . Research is ongoing to develop more efficient biocatalytic production methods for FDCA . Furthermore, the synthesis of FDCA from renewable resources like lignocellulosic biomass is being explored to reduce dependency on fossil fuels .
Propiedades
IUPAC Name |
furan-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDFEIYNHTJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624273 | |
| Record name | Furan-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,4-dicarboxylic acid | |
CAS RN |
4282-28-4 | |
| Record name | Furan-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



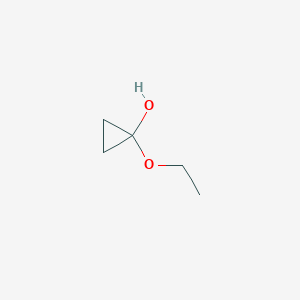
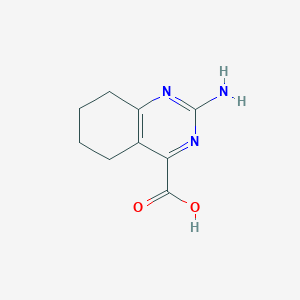
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
